Ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride
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Overview
Description
Ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride is a chemical compound with the molecular formula C11H12F3NO2·HCl It is a trifluoromethylated amino acid derivative, which means it contains a trifluoromethyl group (-CF3) attached to the amino acid structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with phenylalanine or its derivatives as the starting material.
Trifluoromethylation: The phenylalanine derivative undergoes trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Esterification: The trifluoromethylated amino acid is then esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Hydrochloride Formation: Finally, the ethyl ester is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophiles such as amines, alcohols, or halides can be used, often with the aid of a base or acid catalyst.
Major Products Formed:
Oxidation: Trifluoromethylated carboxylic acids or amides.
Reduction: Trifluoromethylated amines or alcohols.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of trifluoromethyl groups on biological systems and to develop new biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride exerts its effects depends on its specific application. In drug discovery, the trifluoromethyl group can enhance the binding affinity and selectivity of the compound to its molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to biological effects.
Comparison with Similar Compounds
Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride: Similar structure but with a methyl group instead of a phenyl group.
Ethyl 2-amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoate hydrochloride: Similar structure but with a methoxy group on the phenyl ring.
Ethyl 2-amino-3,3,3-trifluoro-2-(2-thienyl)propanoate hydrochloride: Similar structure but with a thiophene ring instead of a phenyl ring.
Uniqueness: Ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts significant chemical stability and biological activity. This compound's phenyl group also provides additional opportunities for chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-2-17-9(16)10(15,11(12,13)14)8-6-4-3-5-7-8;/h3-7H,2,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMYDTORAQSPMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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